molecular formula C9H12O3 B14447086 Methyl 2-ethenyl-5-oxocyclopentane-1-carboxylate CAS No. 75351-19-8

Methyl 2-ethenyl-5-oxocyclopentane-1-carboxylate

Cat. No.: B14447086
CAS No.: 75351-19-8
M. Wt: 168.19 g/mol
InChI Key: RHSSQVDHAKRQNF-UHFFFAOYSA-N
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Description

Methyl 2-ethenyl-5-oxocyclopentane-1-carboxylate is an organic compound with the molecular formula C9H12O3 It is a derivative of cyclopentanone, featuring an ethenyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-ethenyl-5-oxocyclopentane-1-carboxylate typically involves the reaction of cyclopentanone derivatives with appropriate reagents to introduce the ethenyl and ester groups. One common method involves the use of methyl 2-oxocyclopentanecarboxylate as a starting material, which undergoes a series of reactions to introduce the ethenyl group .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-ethenyl-5-oxocyclopentane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ethenyl group to an ethyl group or reduce other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Methyl 2-ethenyl-5-oxocyclopentane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-ethenyl-5-oxocyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions within biological systems. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: Methyl 2-ethenyl-5-oxocyclopentane-1-carboxylate is unique due to the presence of the ethenyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research studies.

Properties

CAS No.

75351-19-8

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

methyl 2-ethenyl-5-oxocyclopentane-1-carboxylate

InChI

InChI=1S/C9H12O3/c1-3-6-4-5-7(10)8(6)9(11)12-2/h3,6,8H,1,4-5H2,2H3

InChI Key

RHSSQVDHAKRQNF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(CCC1=O)C=C

Origin of Product

United States

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